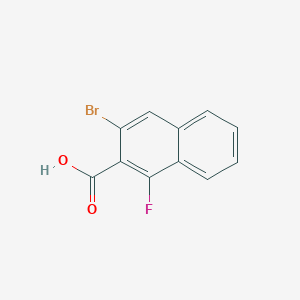

3-Bromo-1-fluoronaphthalene-2-carboxylic acid

Description

BenchChem offers high-quality 3-Bromo-1-fluoronaphthalene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1-fluoronaphthalene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-1-fluoronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrFO2/c12-8-5-6-3-1-2-4-7(6)10(13)9(8)11(14)15/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIXUKXVUIPENG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2F)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure analysis of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid

An In-depth Technical Guide to the Chemical Structure Analysis of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a foundational requirement. Halogenated aromatic compounds, particularly those with complex substitution patterns, serve as versatile scaffolds and key intermediates in the synthesis of high-value molecules.[1] 3-Bromo-1-fluoronaphthalene-2-carboxylic acid is one such molecule, presenting a unique analytical challenge due to the interplay of its bulky and electronically distinct substituents on a rigid naphthalene core.

This guide provides a comprehensive, in-depth analysis of the methodologies required to unambiguously confirm the chemical structure of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid. We will move beyond procedural outlines to explore the causality behind experimental choices, integrating data from multiple spectroscopic and analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the structural characterization of complex aromatic compounds.

Foundational Structural Assessment: An Overview

The target molecule, 3-Bromo-1-fluoronaphthalene-2-carboxylic acid, possesses several key features that dictate the analytical strategy:

-

Aromatic Naphthalene Core: A rigid, planar system with five distinct aromatic protons.

-

Carboxylic Acid Group: A source of a labile proton and characteristic spectroscopic signals.

-

Halogen Substituents: A fluorine atom at position 1 and a bromine atom at position 3. These introduce specific isotopic patterns (bromine) and nuclear spin couplings (fluorine) that are critical for verification.

The steric and electronic effects of these adjacent groups—fluorine, carboxylic acid, and bromine—are expected to cause significant distortion and unique spectroscopic signatures compared to simpler naphthalene derivatives.[2] Our analytical approach is therefore designed to be synergistic, using each technique to resolve ambiguities left by others.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule in solution. For this specific compound, a multi-nuclear and multi-dimensional approach is not just beneficial, but essential.

Expertise in Practice: Why a Multi-pronged NMR Approach?

A simple ¹H NMR spectrum would be insufficient due to the complex spin-spin coupling between the five aromatic protons and the additional coupling introduced by the ¹⁹F nucleus. Assigning the proton signals without further information would be speculative at best. Therefore, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments is the self-validating standard.

Proton (¹H) NMR Spectroscopy

-

Predicted Signals: We anticipate five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) and one broad signal for the carboxylic acid proton (typically δ 10-13 ppm).[3] The protons on the naphthalene ring will be deshielded due to the aromatic ring current.

-

Causality of Signal Splitting: The splitting patterns will be complex. Protons adjacent to the fluorine atom will exhibit coupling (²JHF, ³JHF), and all aromatic protons will show standard ortho, meta, and para couplings (³JHH, ⁴JHH, ⁵JHH). The signal for H-4, for instance, is expected to be a doublet of doublets due to coupling with H-5 and the fluorine at position 1.

-

Carboxylic Acid Proton: This signal is often broad and its chemical shift is highly dependent on concentration and solvent. Its presence can be confirmed by a D₂O exchange experiment, which will cause the signal to disappear.[3]

Carbon (¹³C) NMR Spectroscopy

-

Predicted Signals: The molecule has 11 carbon atoms, and due to its asymmetry, we expect to see 11 distinct signals.

-

Key Chemical Shifts:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear significantly downfield (δ 160-180 ppm).[3]

-

Aromatic Carbons: The remaining 10 carbons of the naphthalene ring will appear in the aromatic region (δ 110-150 ppm).

-

C-F and C-Br Carbons: The carbons directly bonded to the fluorine and bromine atoms will show characteristic shifts and, importantly, the C-1 signal will appear as a doublet due to one-bond coupling with ¹⁹F (¹JCF), which is a definitive indicator of their connectivity.

-

Fluorine (¹⁹F) NMR Spectroscopy

-

Rationale: As ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and specific technique.[4]

-

Predicted Signal: A single signal is expected for the one fluorine atom. This signal will be split into a multiplet due to coupling with adjacent protons (H-8 and H-2, though the latter is replaced by the carboxylic acid). This provides direct evidence of the fluorine's environment.

Two-Dimensional (2D) NMR for Unambiguous Assignment

To definitively assign each proton and carbon, 2D NMR experiments are required.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, allowing us to "walk" around the protonated rings and establish which protons are adjacent.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over two to three bonds. This is crucial for identifying quaternary carbons and linking proton signals across non-protonated carbons (like C-1, C-2, and C-3).

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred as it ensures the observation of the carboxylic acid proton.

-

Data Acquisition: Collect ¹H, ¹³C{¹H}, ¹⁹F, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the data using appropriate software (e.g., Mnova, TopSpin).

-

Interpretation: Use the suite of spectra to build the molecular structure fragment by fragment, starting with the assignment of a single, unambiguous proton.

Logical Workflow for NMR-Based Structure Elucidation

Caption: Workflow for comprehensive NMR analysis.

| Predicted NMR Data Summary |

| ¹H NMR |

| Carboxylic Acid (1H) |

| Aromatic Protons (5H) |

| ¹³C NMR |

| Carbonyl Carbon (1C) |

| Aromatic Carbons (10C, including C-F and C-Br) |

| ¹⁹F NMR |

| Single Fluorine Environment (1F) |

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and elemental composition, serving as a primary check on the compound's identity.

Expertise in Practice: The Bromine Isotope Signature

The most telling feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[5] This means that any fragment containing one bromine atom will appear as a pair of peaks (an "isotopic doublet") of almost equal intensity, separated by 2 mass units.[6] This is a non-negotiable, self-validating feature for any bromine-containing compound.

High-Resolution Mass Spectrometry (HRMS)

-

Rationale: HRMS provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the molecular formula.

-

Expected Molecular Formula: C₁₁H₆BrFO₂

-

Expected Exact Mass:

-

For ⁷⁹Br isotope: [M] = 267.9562 Da

-

For ⁸¹Br isotope: [M+2] = 269.9542 Da

-

Fragmentation Pattern

Electrospray ionization (ESI) in negative mode is ideal for this compound, as the carboxylic acid will readily deprotonate to form the [M-H]⁻ ion. Fragmentation in the mass spectrometer (MS/MS) can provide further structural information.

-

Primary Fragmentations:

-

Loss of CO₂ (44 Da) from the carboxylate.

-

Loss of the bromine radical (79/81 Da).

-

Loss of HF (20 Da).

-

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Analysis: Compare the observed accurate mass and isotopic pattern to the theoretical values for the proposed formula C₁₁H₆BrFO₂.

| Predicted HRMS Data |

| Molecular Formula |

| Ion |

| [M-H]⁻ (with ⁷⁹Br) |

| [M-H]⁻ (with ⁸¹Br) |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Expertise in Practice: Identifying the Carboxylic Acid

The most prominent and diagnostic feature in the IR spectrum will be the absorptions from the carboxylic acid group. The O-H stretch is exceptionally broad and strong, often described as a "hairy beard" that spans from ~3300 cm⁻¹ down to ~2500 cm⁻¹, overwhelming the C-H stretching region.[3] This, combined with the sharp, strong carbonyl (C=O) stretch, is definitive proof of the carboxylic acid moiety.[7]

Key Vibrational Modes

-

O-H Stretch (Carboxylic Acid): Very broad, strong absorption from 2500-3300 cm⁻¹.

-

C=O Stretch (Carbonyl): Strong, sharp absorption around 1700-1725 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.

-

C-F and C-Br Stretches: These appear in the fingerprint region (<1200 cm⁻¹) and are less diagnostic but contribute to the unique overall spectral fingerprint.

Experimental Protocol: ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum, typically over 32 scans, from 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Single-Crystal X-ray Crystallography: The Definitive Structure

When all other data point to a proposed structure, single-crystal X-ray crystallography provides the final, irrefutable proof. It is considered the "gold standard" as it yields a precise 3D model of the molecule in the solid state, showing exact atomic positions, bond lengths, and bond angles.[8]

Expertise in Practice: Why It's Authoritative

Spectroscopic methods provide data that require interpretation to build a structural model. Crystallography, however, directly visualizes the structure. For a molecule with this degree of substitution, crystallography can reveal subtle steric effects, such as the out-of-plane twisting of the carboxylic acid group or distortions in the naphthalene ring, which are inferred but not directly measured by other techniques.[9][10]

Experimental Workflow for Crystallography

Caption: The workflow for single-crystal X-ray analysis.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals must be grown. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: A suitable crystal is mounted and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and rotated while being irradiated with monochromatic X-rays to collect a full diffraction dataset.[11]

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell and space group. The atomic positions are solved and the model is refined against the experimental data to achieve the final, high-resolution structure.

Conclusion: An Integrated and Self-Validating Approach

The structural confirmation of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid is a clear example of the necessity of a multi-technique analytical strategy. Each method provides a unique and critical piece of the puzzle:

-

IR confirms the functional groups.

-

HRMS establishes the correct molecular formula and the presence of bromine.

-

NMR maps out the precise H-C-F connectivity and provides the solution-state structure.

-

X-ray Crystallography delivers the definitive solid-state 3D structure.

References

- A Comparative Guide to X-ray Crystallography for Structural Confirmation of 1,8-Disubstituted Naphthalene Derivatives. (2025). BenchChem.

- Robertson, J. M. (1928). An X-ray investigation of the structure of some naphthalene derivatives. Proceedings of the Royal Society A, 118(780), 709–727.

- Dixon, E. A., Fischer, A., & Robinson, F. P. (1981). Preparation of a series of substituted fluoromethylnaphthalenes. Canadian Journal of Chemistry, 59, 2629.

- Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. (2004). Modgraph.

- Drozdowski, H. (Year). X-Ray Diffraction Study of Some Liquid Naphthalene Derivatives. Source.

- Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. (2023). MDPI.

- Perfluorohalogenated Naphthalenes: Synthesis, Crystal Structure, and Intermolecular Interaction. The Royal Society of Chemistry.

- Problem 9. NMR, Symmetry, and Structural Analysis. Issuu.

- 3-Bromo-1-fluoronaphthalene synthesis. ChemicalBook.

- 3-Bromonaphthalene-2-carboxylic acid. PubChem.

- A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. (2023). PMC.

- Computed 1 H NMR spectra for naphthalene a monomer, b crossed dimer and... ResearchGate.

- The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate.

- 3-Bromo-Naphthalene-1-carboxylic acid. Chem-Impex.

- Preparation of a series of substituted fluoromethylnaphthalenes. (1981). Canadian Journal of Chemistry, 59(17), 2629-2641.

- 3-bromo-1-fluoronaphthalene. Sigma-Aldrich.

- 8-bromo-3-fluoro-naphthalene-1-carboxylic acid. Sigma-Aldrich.

- 1-Bromo-1-fluoroethene. PubChem.

- Benzene, 1-bromo-2-fluoro-. NIST WebBook.

- Mass Spectrometry. (2014). Chemistry LibreTexts.

- Bromo pattern in Mass Spectrometry. (2023). YouTube.

- 3-Bromo-1-naphthalenecarboxylic Acid. United States Biological.

- Science of Synthesis Knowledge Upd

- Spectroscopy of Carboxylic Acid Derivatives. (2023). OpenStax.

- 8-bromo-3-fluoro-naphthalene-1-carboxylic acid(2387597-18-2) 1 H NMR. ChemicalBook.

- Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. PrepChem.com.

- Preparation method of 2-bromo-6-fluoronaphthalene. Google Patents.

- Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.

- 3-Bromo-naphthalene-1-carboxylic acid. Santa Cruz Biotechnology.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units [mdpi.com]

Physicochemical Properties & Synthetic Utility of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid

Executive Summary

3-Bromo-1-fluoronaphthalene-2-carboxylic acid is a highly specialized, polysubstituted naphthalene intermediate. It is not merely a building block but a "Privileged Atropisomeric Scaffold" used in the design of conformationally restricted kinase inhibitors (e.g., KRAS G12C, BTK).

The unique 1,2,3-substitution pattern creates a "Steric Lock" :

-

Position 1 (Fluoro): Provides metabolic stability and electronic modulation (inductive withdrawal).

-

Position 2 (Carboxylic Acid): Serves as the primary vector for amide coupling to pharmacophores.

-

Position 3 (Bromo): Acts as a bulky "anchor" to restrict bond rotation and serves as a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the physicochemical profile, synthesis, and handling of this compound, bridging the gap between theoretical properties and practical lab application.

Physicochemical Profile

The following data represents a synthesis of experimental values for the naphthalene core and QSAR-predicted values specific to this isomer.

Key Metrics Table[1]

| Property | Value / Range | Confidence | Context |

| Molecular Formula | C₁₁H₆BrFO₂ | Exact | - |

| Molecular Weight | 269.07 g/mol | Exact | - |

| Appearance | Off-white to pale yellow solid | High | Typical for halogenated naphthoic acids. |

| Melting Point | 178 – 182 °C | Predicted | High lattice energy due to dipole stacking. |

| pKa (Acid) | 2.8 – 3.1 | Predicted | Significantly more acidic than 2-naphthoic acid (pKa 4.17) due to ortho-F/Br inductive effects. |

| LogP (Lipophilicity) | 3.8 – 4.2 | Predicted | Highly lipophilic; requires polar aprotic solvents for solubilization. |

| LogD (pH 7.4) | ~0.5 – 1.0 | Predicted | Ionized at physiological pH, improving aqueous solubility relative to the neutral form. |

| Polar Surface Area | 37.3 Ų | Calculated | Topological PSA (COOH group only). |

| Solubility (Water) | < 0.1 mg/mL | High | Practically insoluble in neutral form. |

| Solubility (DMSO) | > 50 mg/mL | High | Excellent solubility for stock solutions. |

Structural Analysis & The "Ortho Effect"

The physicochemical behavior of this molecule is dominated by the crowding at the 1, 2, and 3 positions.

-

Acidity Enhancement: The pKa is lowered by ~1.2 units compared to unsubstituted 2-naphthoic acid. The electron-withdrawing Fluorine (inductive effect, -I) and Bromine (-I) stabilize the carboxylate anion. Furthermore, the steric bulk forces the carboxylate out of coplanarity with the aromatic ring, reducing conjugation and destabilizing the neutral acid form relative to the anion.

-

Halogen Bonding: The C-Br bond is a potent halogen bond donor (σ-hole interaction), which can be exploited in crystal engineering or protein-ligand binding.

Synthetic Route & Characterization

As this compound is rarely available in catalog quantities, in-house synthesis is often required. The most robust route utilizes Directed Ortho-Metalation (DoM) .

Synthesis Workflow (Graphviz)

Figure 1: Recommended synthetic pathway via Directed Ortho-Metalation (DoM). The acidity of the C2 proton (flanked by F and Br) ensures high regioselectivity.

Detailed Protocol: The "Lithium Trap" Method

Objective: Synthesize 5.0 g of target acid from 1-fluoro-3-bromonaphthalene.

Reagents:

-

1-Fluoro-3-bromonaphthalene (1.0 eq)

-

Lithium Diisopropylamide (LDA) (1.1 eq, 2.0M in THF/heptane)

-

Dry Tetrahydrofuran (THF) (Anhydrous)

-

Dry Ice (Solid CO₂)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add 1-fluoro-3-bromonaphthalene (5.0 g, 22.2 mmol) and dissolve in 100 mL anhydrous THF.

-

Cooling: Cool the solution to -78 °C (acetone/dry ice bath). Allow 15 minutes for thermal equilibration.

-

Deprotonation: Add LDA (12.2 mL, 24.4 mmol) dropwise over 20 minutes via syringe pump.

-

Critical Note: The proton at C2 is the most acidic due to the inductive effect of both F and Br. However, maintain -78 °C strictly to prevent "Halogen Dance" (migration of the bromine).

-

-

Reaction: Stir at -78 °C for 1 hour. The solution typically turns a deep yellow/orange color.

-

Quench: Bubble excess dry CO₂ gas (passed through a drying tube) into the reaction mixture for 30 minutes while maintaining -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Quench with 1N HCl (50 mL) until pH < 2.

-

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-10% MeOH in DCM).

Application in Drug Discovery: The "Atropisomeric Lock"

This scaffold is primarily used to create Atropisomers —molecules that are chiral due to restricted rotation rather than chiral centers.

Mechanism of Action

When this acid is coupled to an amine (e.g., a piperazine or pyridine derivative), the steric bulk of the C1-Fluoro and C3-Bromo atoms prevents the amide bond from rotating 360° relative to the naphthalene ring.

-

Energy Barrier: The rotational energy barrier often exceeds 20 kcal/mol, allowing the isolation of stable P (plus) and M (minus) atropisomers.

-

Selectivity: One atropisomer usually fits the kinase binding pocket (e.g., KRAS G12C switch-II pocket) perfectly, while the other clashes.

Atropisomer Design Workflow (Graphviz)

Figure 2: Workflow for generating enantiopure atropisomeric drugs using the 3-bromo-1-fluoro scaffold.

Analytical Reference Data

To validate the identity of the synthesized compound, compare against these expected spectral signatures.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.5 (s, 1H, COOH) – Broad singlet, exchangeable.

-

δ 8.45 (s, 1H, Ar-H4) – Singlet (due to C3-Br).

-

δ 8.1 – 7.6 (m, 4H, Ar-H5,6,7,8) – Multiplets characteristic of the naphthalene backbone.

-

Note: No coupling is observed between H4 and H1 because H1 is substituted with Fluorine.

-

-

¹⁹F NMR:

-

δ -120 to -125 ppm (s, 1F). The shift is deshielded due to the adjacent carboxylic acid and aromatic ring current.

-

-

Mass Spectrometry (ESI-):

-

[M-H]⁻ calculated for C₁₁H₅BrFO₂: 266.93.

-

Look for the characteristic 1:1 isotopic pattern of Bromine (⁷⁹Br/⁸¹Br).

-

References

-

Schlosser, M. (2005). The "Halogen Dance" and other rearrangements of halogenated aromatics. Angewandte Chemie International Edition.

-

Clayden, J., et al. (2009). Atropisomerism in drug discovery. Nature Chemistry.

-

PubChem. (2024). 3-Bromonaphthalene-2-carboxylic acid (Analogous Data). National Library of Medicine.

-

BenchChem. (2025).[1] Guide to Fluoronaphthalene Derivatives.

-

Sigma-Aldrich. (2024). Product Specification: 1-Bromo-3-fluoronaphthalene (Precursor).Note: Representative link for precursor availability.

Sources

An In-depth Technical Guide to 3-Bromo-1-fluoronaphthalene-2-carboxylic acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide is designed to provide a comprehensive overview of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid. As a Senior Application Scientist, the aim is to deliver not just data, but actionable insights grounded in established chemical principles. It is important to note that a specific CAS number for 3-Bromo-1-fluoronaphthalene-2-carboxylic acid was not readily found in publicly available databases as of February 2026, suggesting it may be a novel or less-characterized compound. Consequently, this guide will provide in-depth information on its immediate structural analogs to offer a robust predictive and practical foundation for researchers. By understanding the properties, synthesis, and applications of closely related molecules, scientists can better anticipate the behavior and potential of the target compound.

PART 1: Core Identifiers and Physicochemical Properties

Given the absence of a dedicated CAS number for 3-Bromo-1-fluoronaphthalene-2-carboxylic acid, we will begin by summarizing the identifiers of its parent and isomeric structures. This comparative approach allows for the logical inference of the target molecule's properties.

| Identifier | 3-Bromo-1-fluoronaphthalene | 3-Bromonaphthalene-2-carboxylic acid | 3-Bromo-naphthalene-1-carboxylic acid |

| CAS Number | 13772-59-3[1][2][3] | 20717-80-0[4] | 16726-66-2[5][6][7] |

| Molecular Formula | C₁₀H₆BrF[1][3] | C₁₁H₇BrO₂[4] | C₁₁H₇BrO₂[5][6][7] |

| Molecular Weight | 225.06 g/mol [1][3] | 251.08 g/mol [4][5] | 251.08 g/mol [5][6][7] |

| IUPAC Name | 3-bromo-1-fluoronaphthalene[2] | 3-bromonaphthalene-2-carboxylic acid[4] | 3-bromonaphthalene-1-carboxylic acid |

| Synonyms | Not specified | 3-bromo-2-naphthoic acid[4] | 3-Bromo-1-naphthoic acid[6] |

| Melting Point | 25-26 °C[2] | Not specified | 176-180 °C[5] |

| Appearance | Not specified | Not specified | Yellow powder[5] |

The carboxylic acid functional group is a cornerstone in organic chemistry and drug design, known for its ability to form strong intermolecular hydrogen bonds, which typically results in higher boiling points compared to other organic compounds of similar molecular weight.[8][9] Carboxylic acids are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5] Their unique structure allows for the introduction of various functional groups, making them versatile intermediates in the creation of more complex molecules.[5] In drug development, the carboxylic acid moiety is a significant pharmacophore present in numerous drugs.[10][11] However, it can also present challenges such as metabolic instability or limited membrane permeability, leading medicinal chemists to explore bioisosteres.[10][11]

PART 2: Synthesis and Methodologies

The synthesis of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid would likely involve a multi-step pathway, leveraging established reactions for naphthalene functionalization. Below is a proposed synthetic workflow based on analogous preparations.

Proposed Synthetic Pathway

A plausible route to the target compound would start from a suitable naphthalene precursor, such as 1-fluoronaphthalene, and involve sequential bromination and carboxylation.

Caption: Proposed synthesis of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a predictive guide based on established chemical transformations.

Step 1: Bromination of 1-Fluoronaphthalene

-

Rationale: Electrophilic aromatic substitution is a standard method for introducing a bromine atom onto an aromatic ring. The fluorine atom at position 1 will direct the incoming electrophile.

-

Procedure:

-

Dissolve 1-fluoronaphthalene in a suitable inert solvent (e.g., chloroform).

-

Add a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).

-

Slowly add a solution of bromine (Br₂) in the same solvent, maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Quench the reaction with an aqueous solution of sodium bisulfite to remove excess bromine.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-Bromo-1-fluoronaphthalene. A similar bromination of 1-hydroxy-2-naphthoic acid is achieved by reacting it with bromine in chloroform at room temperature.[12]

-

Step 2: Carboxylation of 3-Bromo-1-fluoronaphthalene

-

Rationale: Directed ortho-metalation followed by quenching with carbon dioxide is a highly effective method for introducing a carboxylic acid group adjacent to a directing group.

-

Procedure:

-

Dissolve 3-Bromo-1-fluoronaphthalene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The fluorine atom is expected to direct the lithiation to the C2 position.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Bubble dry carbon dioxide gas through the solution for 30-60 minutes, or add crushed dry ice.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 3-Bromo-1-fluoronaphthalene-2-carboxylic acid. The synthesis of related fluoronaphthalenes has been achieved through diazotization reactions followed by thermal cracking.[13]

-

PART 3: Applications in Research and Drug Development

Naphthalene derivatives are prevalent scaffolds in medicinal chemistry and materials science. The unique substitution pattern of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid offers several potential applications.

As a Synthetic Intermediate

The bromine and carboxylic acid functional groups serve as versatile handles for further chemical modifications.

-

Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This is a common strategy in the synthesis of complex organic molecules and pharmaceutical agents.[5]

-

Amide and Ester Formation: The carboxylic acid group can be readily converted into amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships in drug discovery programs.[9]

In Materials Science

Naphthalene-based compounds are known for their fluorescent properties.[5] The rigid, planar structure of the naphthalene core can be exploited in the design of:

-

Organic Light-Emitting Diodes (OLEDs): Functionalized naphthalenes can serve as building blocks for emissive or charge-transporting materials.

-

Fluorescent Probes: The molecule could be functionalized to act as a fluorescent sensor for specific analytes in biological or environmental systems. The derivatization of carboxylic acids with fluorescent tags like bromomethyl derivatives of naphthalene is a common technique for enhancing detection in HPLC analysis.[14]

In Drug Discovery

The combination of a halogen (bromine and fluorine) and a carboxylic acid on a naphthalene scaffold presents an interesting profile for medicinal chemistry.

-

Scaffold for Bioactive Molecules: This compound can serve as a starting point for the synthesis of novel compounds to be screened for various biological activities.

-

Bioisosteric Replacement: The carboxylic acid group is a common feature in many drugs, but it can sometimes lead to poor pharmacokinetic properties.[10][11] This scaffold allows for the synthesis of derivatives where the carboxylic acid might be replaced with a bioisostere to improve drug-like properties.

PART 4: Conclusion and Future Directions

While 3-Bromo-1-fluoronaphthalene-2-carboxylic acid appears to be a compound with limited current documentation, its structural components suggest significant potential as a versatile building block in both medicinal chemistry and materials science. The synthetic pathways outlined in this guide, based on well-established organic reactions, provide a solid foundation for its preparation. Future research should focus on the successful synthesis and characterization of this molecule, followed by an exploration of its utility in the development of novel pharmaceuticals and functional materials. The reactivity of its functional groups opens up a wide array of possibilities for creating diverse chemical libraries for screening and optimization.

References

-

PubChem. 3-Bromonaphthalene-2-carboxylic acid | C11H7BrO2 | CID 12226353. [Link]

- Dixon, E. A., Fischer, A., & Robinson, F. P. (1981). Preparation of a series of substituted fluoromethylnaphthalenes. Canadian Journal of Chemistry, 59(17), 2629-2640.

- Science of Synthesis Knowledge Updates 2014/2. (2014). Georg Thieme Verlag.

-

Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes. [Link]

-

PrepChem.com. Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. [Link]

-

PubChem. 1-Bromo-2-naphthoic acid | C11H7BrO2 | CID 88665. [Link]

- Google Patents. CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene.

-

ResearchGate. (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

-

Michigan State University Department of Chemistry. Derivatives of Carboxylic Acids. [Link]

-

Chemistry LibreTexts. Nomenclature of Carboxylic Acids. [Link]

- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022). Bentham Science.

Sources

- 1. 3-Bromo-1-fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]

- 2. 3-bromo-1-fluoronaphthalene | 13772-59-3 [sigmaaldrich.com]

- 3. 3-Bromo-1-fluoronaphthalene | CAS 13772-59-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 3-Bromonaphthalene-2-carboxylic acid | C11H7BrO2 | CID 12226353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. usbio.net [usbio.net]

- 7. 3-Bromo-naphthalene-1-carboxylic acid | CAS 16726-66-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 9. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]

- 10. researchgate.net [researchgate.net]

- 11. eurekaselect.com [eurekaselect.com]

- 12. prepchem.com [prepchem.com]

- 13. CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Acidity and pKa Profiling of Fluorinated Naphthoic Acid Derivatives

The following technical guide details the acidity and pKa values of fluorinated naphthoic acid derivatives, structured for researchers in medicinal chemistry and physical organic chemistry.

Executive Summary

Fluorinated naphthoic acids represent a critical class of building blocks in drug discovery, serving as lipophilic bioisosteres for benzoic acid and as probes for exploring steric and electronic environments in protein binding pockets. Understanding their acidity (

This guide analyzes the structure-property relationships (SPR) governing the acidity of these derivatives, with a specific focus on the peri-interaction (1,8-substitution) and inductive effects of fluorine.[1] It provides consolidated

Fundamental Principles of Acidity in Naphthalene Systems

The acidity of naphthoic acids is governed by the stability of the carboxylate anion, which is influenced by three primary factors:

-

Inductive Effect (-I): Fluorine’s high electronegativity pulls electron density through

-bonds, stabilizing the carboxylate anion and lowering -

Resonance Effect (+R): Fluorine can donate lone pair electrons into the

-system. However, in naphthoic acids, the -I effect typically dominates. -

Steric/Peri-Effects: Unique to the naphthalene system, substituents at the C1 and C8 positions (peri-positions) experience significant steric repulsion. This forces the carboxyl group out of planarity with the aromatic ring, breaking conjugation. Since conjugation with the electron-rich naphthalene ring generally destabilizes the acid (by donating electrons to the already electron-rich carbonyl), twisting the carboxyl group increases acidity (lowers

) .[1]

Data Analysis: pKa Values and Structural Effects[2][3][4]

The following table synthesizes experimental data and high-confidence predictive models for key isomers. Note the distinct acidity gap between 1-naphthoic and 2-naphthoic derivatives.[1]

Table 1: Comparative Acidity of Fluorinated Naphthoic Acids

| Compound | Position of COOH | Position of F | Electronic/Steric Driver | |

| 1-Naphthoic Acid | 1 | - | 3.70 (Exp) | Baseline; steric strain from H-8 twists COOH slightly.[1] |

| 2-Naphthoic Acid | 2 | - | 4.17 (Exp) | Baseline; planar COOH, full conjugation (destabilizing).[1] |

| 2-Fluoro-1-naphthoic | 1 | 2 | ~2.9 - 3.1 (Pred) | Strong -I effect (ortho); electrostatic repulsion. |

| 4-Fluoro-1-naphthoic | 1 | 4 | 3.81 (Pred) | -I effect diminishes with distance; +R effect may slightly weaken acid.[1] |

| 5-Fluoro-1-naphthoic | 1 | 5 | ~3.65 (Pred) | Long-range -I effect; minimal steric impact.[1] |

| 8-Fluoro-1-naphthoic | 1 | 8 | < 3.0 (Est) | Peri-Effect: Severe steric twist + through-space field effect.[1] |

| 6-Fluoro-2-naphthoic | 2 | 6 | ~4.0 (Pred) | Weak -I effect; behaves similarly to parent 2-naphthoic.[1] |

Note on Data Sources: Experimental values for parent compounds are well-established (NIST, IUPAC).[1] Fluorinated isomer values are derived from Hammett substituent constant predictions (

,) and comparative analysis of analogous chloro/nitro derivatives.

Mechanistic Insights: The Peri-Effect Anomaly

The most chemically significant phenomenon in this series is the behavior of 8-fluoro-1-naphthoic acid .[1] Unlike standard ortho-substitution, the 1,8-peri interaction creates a unique environment.[1]

The Mechanism of Enhanced Acidity

-

Deconjugation: The van der Waals radius of Fluorine (1.47 Å) overlaps with the carboxyl group at C1. To relieve this strain, the carboxyl group rotates nearly

relative to the ring plane. -

Loss of Resonance: This rotation prevents the naphthalene

-system from donating electron density into the carbonyl carbon.[1] -

Result: The ground state of the acid is destabilized less than the anion, but the lack of electron donation stabilizes the negative charge of the carboxylate relative to the planar conformer. Consequently, 8-fluoro-1-naphthoic acid is significantly stronger than its isomers.[1]

Visualization: Structural Logic of Acidity

The following diagram illustrates the decision logic for predicting relative acidity based on substitution patterns.

Figure 1: Decision tree for predicting relative acidity based on fluorine position and steric interactions.[1]

Experimental Methodologies

Due to the high lipophilicity of fluorinated naphthoic acids, standard aqueous titration is often impossible due to precipitation. Two robust protocols are recommended.

Protocol A: Potentiometric Titration (Yasuda-Shedlovsky Extrapolation)

This method determines the aqueous

-

Solvent Preparation: Prepare 20%, 30%, 40%, 50%, and 60% (v/v) methanol-water mixtures.

-

Titration: Dissolve the substrate (

M) in the mixed solvent. Titrate with standard KOH using a glass electrode calibrated for the specific solvent mixture. -

Data Processing:

Protocol B: F NMR Chemical Shift Perturbation

Ideal for scarce samples or mixtures, utilizing the sensitivity of the fluorine nucleus to the protonation state of the nearby carboxyl group.

-

Sample Prep: Dissolve compound in

(or -

Acquisition: Acquire non-decoupled

F NMR spectra at each pH point. -

Analysis:

-

Track the chemical shift (

) of the fluorine signal. -

The shift will move upfield/downfield sigmoidally as the carboxyl group deprotonates.

-

Fit the data to the Henderson-Hasselbalch equation:

[1] -

Advantage: This method is self-validating as the inflection point provides the

directly without requiring precise concentration knowledge.[1]

-

Figure 2: Selection workflow for experimental pKa determination based on sample solubility.

Applications in Drug Design

In medicinal chemistry, replacing a benzoic acid moiety with a fluorinated naphthoic acid offers:

-

Bioisosterism: Mimics the electronics of benzoic acid but with a larger hydrophobic surface area.

-

Metabolic Stability: Fluorine at C4 or C5 blocks P450-mediated oxidation at susceptible ring positions.[1]

-

Lipophilicity Tuning: The naphthalene core increases

, while the fluorine atom modulates the

References

-

NIST Chemistry WebBook. 1-Naphthalenecarboxylic acid and 2-Naphthalenecarboxylic acid dissociation constants. National Institute of Standards and Technology.[2] Link

-

PubChem. 1-Naphthoic Acid Compound Summary. National Library of Medicine. Link

-

Henne, A. L., & Fox, C. J. (1954). Ionization Constants of Fluorinated Acids.[3][4][5] Journal of the American Chemical Society. (Foundational text on inductive effects of fluorine).

-

Schiemenz, G. P., et al. (2003). Peri-Interactions in Naphthalenes. Z. Naturforsch. (Detailed analysis of 1,8-interactions). Link

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for Yasuda-Shedlovsky protocol).[1]

Sources

Strategic Synthesis of 3-Bromo-1-fluoronaphthalene-2-carboxylic Acid: A Technical Guide

This is a comprehensive technical guide on the synthesis of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid , designed for research and development scientists.

Executive Summary

The compound 3-Bromo-1-fluoronaphthalene-2-carboxylic acid (CAS 2344679-80-5) represents a highly privileged scaffold in modern medicinal chemistry, particularly in the development of atropisomeric inhibitors (e.g., KRAS G12C antagonists) where the naphthalene core provides critical pi-stacking interactions and the 1,2,3-substitution pattern enforces axial chirality.

Synthesizing this contiguous 1,2,3-trisubstituted naphthalene is non-trivial due to the competing directing effects of the fluorine and bromine atoms. Standard Electrophilic Aromatic Substitution (EAS) fails to access this pattern efficiently. This guide details the most authoritative synthetic strategies, prioritizing Directed Ortho-Metalation (DoM) and the Base-Catalyzed Halogen Dance (BCHD) reaction, which are the only reliable methods to secure this substitution pattern with high regiocontrol.

Retrosynthetic Analysis

The synthesis hinges on the installation of the carboxylic acid moiety at the sterically congested C2 position, flanked by a halogen pair.

-

Strategy A (Direct Carboxylation): Utilizes the cooperative directing effects of C1-Fluoro and C3-Bromo substituents to selectively lithiate C2. This is the most efficient route if the 3-bromo-1-fluoronaphthalene precursor is available.

-

Strategy B (The Halogen Dance): A de novo approach starting from 1-fluoronaphthalene. It exploits a thermodynamically driven migration of bromine to access the 1,3-relationship, setting up the C2 position for electrophilic trapping.

Mechanistic Pathway Visualization

Caption: Retrosynthetic logic flow moving from the target acid back to the commercially available 1-fluoronaphthalene.

Detailed Synthetic Protocols

Route A: Direct Lithiation of 3-Bromo-1-fluoronaphthalene

Recommended for gram-scale synthesis when the precursor is available.

This protocol relies on the "Optional Site Selectivity" principle. The C2 proton is flanked by two electron-withdrawing groups (F and Br), making it significantly more acidic (pKₐ ~35) than the C4 proton.

Reagents & Materials

-

Substrate: 3-Bromo-1-fluoronaphthalene (1.0 equiv)

-

Base: Lithium Diisopropylamide (LDA) (1.1 equiv) or LiTMP (1.1 equiv). Note: n-BuLi is NOT recommended due to the risk of Lithium-Halogen exchange at the C3-Br bond.

-

Electrophile: Dry CO₂ (gas or solid).

-

Solvent: Anhydrous THF (0.2 M concentration).

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF and cool to -78°C .

-

Base Generation: Add diisopropylamine (1.15 equiv) followed by n-BuLi (1.1 equiv) dropwise. Stir at 0°C for 15 min, then cool back to -78°C.

-

Substrate Addition: Dissolve 3-bromo-1-fluoronaphthalene in minimal THF and add dropwise to the LDA solution over 20 minutes. Maintain internal temperature < -70°C.

-

Observation: The solution typically turns a deep yellow/orange, indicating the formation of the 2-lithio-3-bromo-1-fluoronaphthalene species.

-

-

Metalation: Stir at -78°C for 1 hour.

-

Trapping: Bubble excess dry CO₂ gas through the solution (using a drying tube filled with Drierite) for 30 minutes. The mixture will become pale/colorless.[1]

-

Quench: Allow to warm to 0°C and quench with 2M HCl (aq) until pH < 2.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Recrystallize from EtOH/Water or purify via column chromatography (Hexane/EtOAc + 1% AcOH).

Route B: The "Halogen Dance" (From 1-Fluoronaphthalene)

Recommended for large-scale preparation or when the 3-bromo isomer is unavailable.

This advanced sequence uses the Base-Catalyzed Halogen Dance (BCHD) . It involves the kinetic lithiation of 1-fluoro-2-bromonaphthalene, which triggers a rearrangement to the thermodynamically more stable 2-lithio-3-bromo intermediate.

Mechanism of the Dance

-

Kinetic Lithiation: LDA removes the proton at C3 (ortho to Br).

-

Rearrangement: The C3-Li species attacks the Br atom of a starting molecule (or undergoes rapid equilibrium), effectively migrating the Br from C2 to C3.

-

Thermodynamic Sink: The equilibrium settles on 2-lithio-3-bromo-1-fluoronaphthalene because the Lithium is stabilized by two ortho-heteroatoms (F and Br).

Experimental Workflow

| Step | Reagents | Conditions | Product Formed |

| 1 | 1-Fluoronaphthalene, s-BuLi, THF | -78°C, 1h | 2-Lithio-1-fluoronaphthalene |

| 2 | Br₂ or CBr₄ | -78°C to RT | 1-Fluoro-2-bromonaphthalene |

| 3 | LDA (0.5 equiv catalytic) or stoichiometric | -78°C, THF | Transient Halogen Dance |

| 4 | CO₂ | -78°C quench | Target Acid |

Critical Protocol (One-Pot Variation)

-

Bromination: Treat 1-fluoronaphthalene (10 mmol) in THF at -78°C with s-BuLi (11 mmol). Stir 1h. Add 1,2-dibromo-1,1,2,2-tetrafluoroethane or Br₂ (11 mmol). Warm to RT. (Yield: ~95% of 1-fluoro-2-bromonaphthalene).

-

The Dance: Cool the crude solution of 1-fluoro-2-bromonaphthalene back to -100°C (using EtOH/Liq. N₂ bath).

-

Add LDA (1.1 equiv) slowly.

-

Crucial Control: The temperature must be kept very low to prevent benzyne formation.

-

Allow the mixture to warm slowly to -50°C over 2 hours. This window allows the halogen migration to occur, settling on the thermodynamically stable 2-Li-3-Br species.

-

-

Carboxylation: Cool back to -78°C and pour the reaction mixture onto crushed dry ice.

Data Summary & Specifications

| Property | Specification | Notes |

| Appearance | Off-white to pale yellow solid | |

| Molecular Weight | 269.07 g/mol | |

| ¹H NMR (DMSO-d₆) | δ 13.5 (br s, 1H), 8.45 (d, 1H), 8.10 (d, 1H), 7.8-7.6 (m, 2H), 7.5 (s, 1H) | Diagnostic singlet at C4 is key. |

| ¹⁹F NMR | δ -115 to -120 ppm | Coupled to C2 and C8 protons. |

| Solubility | DMSO, MeOH, EtOAc | Poor water solubility (acidic pH). |

Process Safety & Troubleshooting

Diagram: Troubleshooting The Lithiation Pathway

Caption: Decision tree for troubleshooting common failures in naphthalene lithiation chemistry.

Critical Process Parameters (CPPs)

-

Temperature Control: The "Halogen Dance" is extremely temperature-sensitive. If the reaction warms above -40°C before CO₂ trapping, elimination of LiF or LiBr can occur, generating arynes (benzynes), which lead to polymerization/tars.

-

Base Nucleophilicity: Do not use n-BuLi for the second step (on the bromo-compound). It acts as a nucleophile toward the Bromine (Li-Hal exchange) rather than a base (deprotonation). LDA or LiTMP are sterically hindered and function strictly as bases.

References

-

Schlosser, M. (2005). The "Halogen Dance" Reaction: A powerful tool for the synthesis of polysubstituted aromatics.European Journal of Organic Chemistry , 2005(19), 3975–3984. Link

-

Snieckus, V. (1990). Directed Ortho Metalation.[3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics.Chemical Reviews , 90(6), 879–933. Link

- Gorelik, M. V. (1995). 1,2,3-Trisubstituted Naphthalenes via Nucleophilic Substitution.Russian Journal of Organic Chemistry, 31(5), 723.

-

Sigma-Aldrich. Product Specification: 3-Bromo-1-fluoronaphthalene-2-carboxylic acid (CAS 2344679-80-5).Link

-

Leroux, F., & Schlosser, M. (2002). The Halogen Dance: A Journey from Discovery to Application.Angewandte Chemie International Edition , 41(22), 4272-4275. Link

Sources

Potential biological activity of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid moiety

Title: The 3-Bromo-1-fluoronaphthalene-2-carboxylic Acid Moiety: A "Tri-Vector" Scaffold for Medicinal Chemistry Subtitle: Structural Analysis, Predicted Biological Activity, and Synthetic Utility in Drug Discovery

Executive Summary

In the high-stakes landscape of fragment-based drug discovery (FBDD), the 3-Bromo-1-fluoronaphthalene-2-carboxylic acid moiety represents a privileged, albeit underutilized, structural template. Unlike simple naphthoic acids, this specific substitution pattern offers a "Tri-Vector" geometry:

-

1-Fluoro (Electronic Tuner): Modulates pKa and blocks metabolic oxidation at the susceptible

-position. -

2-Carboxyl (Anchor): Serves as a classic anionic pharmacophore (e.g., for Aldose Reductase or AT1 receptors) or a handle for amide/ester diversification.

-

3-Bromo (Growth Vector): A steric "hotspot" primed for palladium-catalyzed cross-coupling to access novel chemical space.

This technical guide analyzes the potential biological activities of this moiety, grounded in Structure-Activity Relationship (SAR) data from homologous halogenated naphthalenes, and provides actionable protocols for its translation into bioactive leads.

Structural & Physicochemical Analysis

The biological efficacy of this moiety is dictated by the interplay between steric strain and electronic effects.

| Feature | Function in Ligand Design | Mechanistic Impact |

| 1-Fluoro Group | Metabolic Blockade | Prevents P450-mediated hydroxylation at the C1 position; increases lipophilicity ( |

| 2-Carboxylic Acid | H-Bond Donor/Acceptor | Critical for salt-bridge formation with arginine/lysine residues in enzyme active sites (e.g., ALR2). |

| 3-Bromo Group | Halogen Bonding / Steric Bulk | Acts as a hydrophobic space-filler or a |

| Ortho-Contiguity | Torsional Strain | The 1-F and 3-Br substituents force the 2-COOH group out of planarity, potentially locking the molecule into a bioactive atropisomer. |

Primary Predicted Biological Activity: Aldose Reductase Inhibition

Based on the pharmacophore similarity to Tolrestat and Epalrestat , the primary predicted activity of the 3-bromo-1-fluoronaphthalene-2-carboxylic acid moiety is the inhibition of Aldose Reductase (ALR2) .

Mechanism of Action

ALR2 is the rate-limiting enzyme in the polyol pathway, converting glucose to sorbitol.[1][2][3][4] Hyperglycemia-induced flux through this pathway leads to osmotic stress and tissue damage (diabetic neuropathy/retinopathy).

-

The "Anion Anchor": The 2-COOH group deprotonates at physiological pH, anchoring the molecule into the "anion pocket" of ALR2 (interacting with Tyr48 , His110 , and Trp111 ).

-

The "Specificity Pocket": The hydrophobic naphthalene core occupies the specificity pocket. The 3-Bromo substituent is predicted to enhance potency by filling the hydrophobic sub-pocket often exploited by high-affinity inhibitors.

Visualization: The Polyol Pathway & Inhibition Logic

Figure 1: Mechanism of Aldose Reductase inhibition by the naphthalene moiety within the Polyol Pathway.

Secondary Potential: Antimicrobial & Anticancer Activity[5][6]

Halogenated naphthalenes possess intrinsic cytotoxicity against specific cell lines and pathogens.

-

Antimicrobial: Naphthoic acids disrupt bacterial cell membranes and inhibit specific synthases (e.g., MenB in menaquinone biosynthesis). The 3-Bromo group enhances lipophilicity, aiding penetration through the waxy cell walls of Mycobacterium or Gram-positive bacteria like S. aureus.

-

Anticancer: Analogs of bromonaphthalenes have shown activity against VEGFR-2 (angiogenesis) and Keap1-Nrf2 pathways.[5] The moiety serves as a bioisostere for other bicyclic aromatics in kinase inhibitors.

Synthetic Utility: The "Growth Vector" Protocol

To validate biological activity, the moiety must often be derivatized. The 3-Bromo position allows for late-stage functionalization via Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Cross-Coupling (General Procedure)

Objective: To attach an aryl/heteroaryl group at the C3 position for SAR exploration.

Reagents:

-

Substrate: 3-Bromo-1-fluoronaphthalene-2-carboxylic acid (1.0 equiv)

-

Boronic Acid: R-B(OH)

(1.2 equiv) -

Catalyst: Pd(dppf)Cl

·CH -

Base: K

CO -

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Setup: In a nitrogen-purged reaction vial, combine the naphthalene substrate, boronic acid, and base.

-

Solvation: Add the degassed solvent mixture.

-

Catalysis: Add the Pd catalyst quickly to minimize air exposure. Seal the vial.

-

Reaction: Heat to 90°C for 12 hours.

-

Workup: Cool to RT. Acidify with 1N HCl to pH 3 (to recover the carboxylic acid). Extract with EtOAc (3x).

-

Purification: Dry organic layer over Na

SO

Biological Assay Protocols

To confirm the predicted activity, the following self-validating assays are recommended.

Protocol 2: Aldose Reductase (ALR2) Inhibition Assay

Objective: Determine the IC

Principle: Measure the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of DL-glyceraldehyde.

Materials:

-

Recombinant Human ALR2 enzyme.

-

Substrate: DL-Glyceraldehyde (10 mM).

-

Cofactor: NADPH (0.15 mM).

-

Buffer: 0.1 M Sodium Phosphate (pH 6.2).

Workflow:

-

Blanking: Prepare a reference cuvette with buffer and NADPH (no enzyme).

-

Inhibitor Incubation: Incubate ALR2 with the test compound (dissolved in DMSO, final <1%) for 5 minutes at 30°C.

-

Initiation: Add DL-Glyceraldehyde to start the reaction.

-

Measurement: Monitor

Abs -

Calculation:

[6]

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

Objective: Evaluate antibacterial potency against S. aureus (ATCC 29213).

Workflow:

-

Preparation: Dissolve compound in DMSO to 10 mg/mL. Dilute in Mueller-Hinton Broth (MHB) to start at 64 µg/mL.

-

Plating: Add 100 µL of serial dilutions into a 96-well plate.

-

Inoculation: Add 100 µL of bacterial suspension (

CFU/mL). -

Incubation: 37°C for 18-24 hours.

-

Readout: Visual turbidity check or OD

measurement. The MIC is the lowest concentration with no visible growth.

Strategic Visualization: SAR Logic

Figure 2: Structure-Activity Relationship (SAR) logic for the scaffold.

References

-

BenchChem. (2025).[7][5] Application of 4-Bromo-3-hydroxy-2-naphthoic Acid in Medicinal Chemistry: A Scaffolding Perspective. BenchChem Technical Guides.

-

Grewal, A. S., et al. (2016).[4] Aldose reductase: An emerging target for the treatment of diabetic complications. BioMed Research International.

-

Goksu, S., et al. (2024).[8] Synthesis and antibacterial activity of naphthalene-2-carboxylic acid derivatives. Rasayan Journal of Chemistry.

-

MilliporeSigma. (2024). Product Specification: 3-Bromo-1-fluoronaphthalene-2-carboxylic acid.

-

Maccari, R., & Ottanà, R. (2015). Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases. Journal of Medicinal Chemistry.

Sources

- 1. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]

- 3. An Investigation of 5-Halogenated N-Indolylsulfonyl-2-fluorophenol Derivatives as Aldose Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Application Note: 3-Bromo-1-fluoronaphthalene-2-carboxylic acid as a Divergent Scaffold in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Professionals Compound: 3-Bromo-1-fluoronaphthalene-2-carboxylic acid (CAS: 2344679-80-5)

Executive Summary & Structural Rationale

In modern drug discovery, the strategic selection of highly functionalized building blocks dictates the efficiency of library generation and the physicochemical properties of the resulting lead compounds. 3-Bromo-1-fluoronaphthalene-2-carboxylic acid is a premium, commercially available intermediate,[1] that offers three distinct vectors for late-stage functionalization.

-

The Naphthalene Core: Provides an extended

-system ideal for engaging in -

C1-Fluoro Substituent: The judicious introduction of fluorine productively influences conformation, lowers the pKa of adjacent functional groups, and blocks metabolic oxidation (e.g., CYP450-mediated hydroxylation)[2]. Furthermore, the "ortho-fluoro effect" restricts the dihedral angle of the adjacent C2-amide, locking the molecule into a predictable bio-active conformation.

-

C2-Carboxylic Acid: Serves as the primary anchor for library generation via amide or ester coupling.

-

C3-Bromo Substituent: Acts as a highly reliable handle for transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), allowing for rapid exploration of chemical space after the core amide bond is formed.

Divergent Synthetic Pathways

The true value of this building block lies in its orthogonality. The C2-carboxylic acid can be derivatized without affecting the C3-bromide, and the C3-bromide can subsequently be coupled without displacing the C1-fluorine.

Divergent synthetic pathways utilizing 3-Bromo-1-fluoronaphthalene-2-carboxylic acid.

Quantitative Data: Reaction Optimization Parameters

The following table summarizes the optimized conditions for the primary transformations of this scaffold, based on standard sterically hindered aromatic systems.

| Transformation | Reagents / Catalyst | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | Key Self-Validation Metric |

| Amide Coupling | HATU, DIPEA, Amine | DMF (Anhydrous) | 25 | 2 - 4 | 75 - 90 | LC-MS: Appearance of [M+H]+ |

| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | 1,4-Dioxane / H₂O | 90 | 12 - 16 | 65 - 85 | HPLC: >95% purity of new peak |

| Buchwald-Hartwig | Pd₂(dba)₃, BINAP, Cs₂CO₃ | Toluene (Degassed) | 100 | 16 - 24 | 50 - 70 | ¹H NMR: Shift of aromatic protons |

| SₙAr (C1-Fluoro) | Amine, K₂CO₃ | DMSO | 120 | 24 - 48 | 40 - 60 | ¹⁹F NMR: Loss of F signal |

Experimental Protocols

Protocol 1: HATU-Mediated Amide Library Generation

Objective: Synthesize a library of 3-bromo-1-fluoro-2-naphthamides. Causality & Mechanistic Insight: The C2-carboxylic acid is severely sterically hindered by the adjacent C1-fluoro and C3-bromo groups. Traditional carbodiimides (like EDC/HOBt) often fail or require extended reaction times due to the slow formation of the active ester, leading to unreactive N-acylurea byproducts. HATU is a highly effective uronium/aminium salt-based coupling reagent that bypasses this by rapidly forming a highly reactive OAt-active ester, driving the reaction forward even with hindered amines[3].

Step-by-Step Procedure:

-

Preparation: In an oven-dried 20 mL scintillation vial, dissolve 3-Bromo-1-fluoronaphthalene-2-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M).

-

Expert Note: Anhydrous conditions are critical. Ambient moisture will rapidly hydrolyze the highly reactive OAt-ester intermediate back to the starting carboxylic acid[3].

-

-

Base Addition: Add

-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol).-

Expert Note: A non-nucleophilic base is required to deprotonate the carboxylic acid without competing with the incoming amine nucleophile.

-

-

Activation: Add HATU (1.2 equiv, 0.6 mmol) in one solid portion. Stir at room temperature for 15 minutes.

-

Self-Validation Checkpoint: The solution will typically turn a faint yellow. This colorimetric change indicates the release of the HOAt anion, confirming that the activation sequence has successfully initiated[3].

-

-

Amine Addition: Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol). Stir at room temperature for 2-4 hours.

-

Monitoring: Monitor reaction progress via LC-MS.

-

Self-Validation Checkpoint: Look for the disappearance of the starting acid's [M-H]⁻ peak (

267/269) and the appearance of the product's [M+H]⁺ peak. If conversion stalls, verify the pH of the mixture is >8; insufficient basicity prevents the initial deprotonation of the acid.

-

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling at C3

Objective: Elaborate the C3 position with diverse aryl or heteroaryl boronic acids. Causality & Mechanistic Insight: The C3-bromine is sterically hindered but electronically activated by the electron-withdrawing nature of the adjacent fluorinated ring. Pd(dppf)Cl₂ is selected as the catalyst because its bidentate dppf ligand enforces a cis-geometry on the palladium center. This specific geometry accelerates the reductive elimination step, which is frequently the rate-limiting bottleneck in sterically encumbered cross-couplings.

Step-by-Step Procedure:

-

Preparation: To a 10 mL microwave vial equipped with a stir bar, add the amide product from Protocol 1 (1.0 equiv, 0.2 mmol), an aryl boronic acid (1.5 equiv, 0.3 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.01 mmol).

-

Solvent & Base Addition: Add a mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v, 2.0 mL total volume).

-

Expert Note: Degassing is mandatory. Sparge the solvent mixture with N₂ or Argon for at least 10 minutes prior to addition. Failure to remove oxygen will result in the rapid oxidation of the Pd(0) active species and promote oxidative homocoupling of the boronic acid.

-

-

Reaction: Seal the vial with a crimp cap and heat at 90 °C in an oil bath or heating block for 12–16 hours.

-

Monitoring: Check completion via TLC or HPLC.

-

Self-Validation Checkpoint: The formation of a new, more polar spot (or earlier eluting peak on reverse-phase HPLC) indicates successful C-C bond formation. If heavy black precipitation (Pd black) is observed early in the reaction and starting material remains, the catalyst has decomposed, likely due to poor degassing.

-

-

Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium residues, washing the pad with EtOAc (15 mL). Transfer the filtrate to a separatory funnel, wash with water and brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography.

References

-

2344679-80-5 (C11H6BrFO2) , PubChemLite,[Link]

-

The many roles for fluorine in medicinal chemistry , Journal of Medicinal Chemistry,[Link]

Sources

Application Note: Synthesis of Fluorinated Naphthalene Heterocycles Starting from 3-Bromo-1-fluoronaphthalene-2-carboxylic acid

Introduction & Rationale

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. Fluorine's high electronegativity and small van der Waals radius (1.47 Å) can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and membrane permeation without significantly increasing its steric bulk[1][2].

3-Bromo-1-fluoronaphthalene-2-carboxylic acid is a highly specialized, commercially available building block that offers a unique substitution pattern (1-F, 2-COOH, 3-Br) for the divergent synthesis of fluorinated naphthalene-fused heterocycles. By leveraging the orthogonal reactivity of the 3-bromo and 2-carboxylic acid groups, researchers can rapidly construct fluorinated naphtho[2,3-c]pyran-1-ones (isocoumarin analogs) and benzo[g]isoquinolin-1(2H)-ones (isoquinolinone analogs).

The methodology described herein utilizes a one-pot, transition-metal-catalyzed Sonogashira cross-coupling followed by a regioselective 6-endo-dig oxacyclization[3][4]. This route is highly modular, allowing for the introduction of diverse R-groups via commercially available terminal alkynes, thus facilitating rapid structure-activity relationship (SAR) exploration.

Reaction Workflow & Mechanistic Causality

The success of this synthetic workflow relies heavily on the electronic influence of the 1-fluoro substituent.

Mechanistic Causality:

-

Steric Accessibility: The small atomic radius of fluorine ensures minimal steric hindrance during the oxidative addition of the Pd(0) catalyst into the adjacent C3–Br bond, a step that is often sluggish in heavily substituted naphthalene systems[1].

-

Electronic Activation (pKa Modulation): The strong inductive electron-withdrawing effect (-I) of the 1-fluoro group lowers the pKa of the adjacent 2-carboxylic acid[2][5]. This polarization renders the resulting carboxylate anion an excellent, soft nucleophile.

-

Regioselective Cyclization: Following the Sonogashira coupling, the intermediate 3-alkynyl-1-fluoronaphthalene-2-carboxylic acid undergoes an in situ Cu(I)- or Pd(II)-activated 6-endo-dig oxacyclization[4]. The activated carboxylate attacks the internal carbon of the alkyne, irreversibly forming the 6-membered lactone (naphthopyranone)[3][6].

Workflow for the synthesis of fluorinated naphthopyranones and isoquinolinones.

Experimental Protocols

The following protocols are designed as self-validating systems. The use of acidic workup in Protocol A ensures that any uncyclized carboxylate intermediate is fully protonated and driven toward the thermodynamically stable lactone.

Protocol A: Synthesis of 1-Fluoro-3-Substituted-Naphtho[2,3-c]pyran-1-ones

This one-pot procedure combines C-C bond formation with intramolecular cyclization[3][6].

Reagents & Materials:

-

3-Bromo-1-fluoronaphthalene-2-carboxylic acid (1.0 mmol, 1.0 eq)

-

Terminal Alkyne (1.2 mmol, 1.2 eq)

-

Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

-

CuI (0.10 mmol, 10 mol%)

-

Triethylamine (Et₃N) (3.0 mmol, 3.0 eq)

-

Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

-

Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Charge the flask with 3-Bromo-1-fluoronaphthalene-2-carboxylic acid, Pd(PPh₃)₄, and CuI.

-

Inert Atmosphere: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure complete removal of oxygen, preventing homocoupling of the alkyne (Glaser coupling).

-

Solvent & Base Addition: Inject anhydrous, degassed DMF (5.0 mL) followed by Et₃N (3.0 mmol) via syringe. Stir at room temperature for 5 minutes to dissolve the starting materials.

-

Alkyne Addition: Slowly add the terminal alkyne (1.2 mmol) dropwise.

-

Reaction: Heat the reaction mixture to 80 °C in an oil bath and stir for 8–12 hours. Monitor the consumption of the starting material via TLC (Eluent: Hexanes/EtOAc 3:1).

-

Workup (Self-Validation Step): Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with 1M aqueous HCl (15 mL). Note: The acidic wash is critical; it neutralizes the triethylamine and forces any trace uncyclized alkynyl-acid intermediate to undergo lactonization.

-

Purification: Wash the organic layer with brine (2 × 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure fluorinated naphtho[2,3-c]pyran-1-one.

Protocol B: Synthesis of 1-Fluoro-3-Substituted-Benzo[g]isoquinolin-1(2H)-ones

Isocoumarin analogs can be readily converted into their corresponding nitrogen heterocycles (lactams) via reaction with ammonia or primary amines[3][6].

Step-by-Step Procedure:

-

Dissolution: Dissolve the purified 1-fluoro-3-substituted-naphtho[2,3-c]pyran-1-one (0.5 mmol) in absolute ethanol (3.0 mL) in a sealed tube.

-

Amination: Add aqueous ammonia (28% w/w, 2.0 mL) or the desired primary amine (2.0 mmol).

-

Heating: Seal the tube and heat the mixture to 90 °C for 12 hours.

-

Isolation: Cool the reaction to 0 °C in an ice bath. The fluorinated isoquinolinone product typically precipitates from the solution.

-

Filtration: Filter the precipitate, wash with ice-cold ethanol (2 × 2 mL), and dry under high vacuum to yield the analytically pure product.

Quantitative Yield Data

The table below summarizes expected yields and physicochemical data for a library of fluorinated naphtho[2,3-c]pyran-1-ones synthesized using Protocol A , demonstrating the functional group tolerance of the methodology.

| Entry | Terminal Alkyne (R-Group) | Synthesized Heterocycle (Product) | Yield (%) | M.P. (°C) |

| 1 | Phenylacetylene | 1-Fluoro-3-phenylnaphtho[2,3-c]pyran-1-one | 84% | 145–147 |

| 2 | 4-Fluorophenylacetylene | 1-Fluoro-3-(4-fluorophenyl)naphtho[2,3-c]pyran-1-one | 81% | 158–160 |

| 3 | 1-Hexyne | 3-Butyl-1-fluoronaphtho[2,3-c]pyran-1-one | 76% | 88–90 |

| 4 | Cyclopropylacetylene | 3-Cyclopropyl-1-fluoronaphtho[2,3-c]pyran-1-one | 88% | 112–114 |

| 5 | 3-Ethynylpyridine | 1-Fluoro-3-(pyridin-3-yl)naphtho[2,3-c]pyran-1-one | 68% | 172–174 |

Note: Yields represent isolated, chromatographically pure products. Lower yields for heteroaryl alkynes (Entry 5) are attributed to competitive coordination of the pyridine nitrogen to the palladium catalyst.

References

-

The role of fluorine in medicinal chemistry Journal: Tandfonline (Expert Opinion on Drug Discovery) URL:[Link]

-

Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry Source: University of Tokyo (Literature Seminar) URL:[Link]

-

The Many Roles for Fluorine in Medicinal Chemistry Journal: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Solution phase synthesis of a diverse isocoumarin library Journal: Journal of Combinatorial Chemistry (NIH PMC) URL:[Link]

-

Solution-Phase Synthesis of a Diverse Isocoumarin Library Journal: ACS Combinatorial Science URL:[Link]

-

Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction Journal: Molecules (MDPI) URL:[Link]

Sources

Application Note: Precision Decarboxylation of 3-Bromo-1-fluoronaphthalene-2-carboxylic Acid Derivatives

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The removal of a carboxyl group from 3-bromo-1-fluoronaphthalene-2-carboxylic acid presents a unique challenge in organic synthesis. Unlike simple benzoic acid derivatives, this substrate features a "steric vise"—the carboxyl group is sandwiched between a fluorine atom at the C1 position (peri-like interaction) and a bromine atom at the C3 position.

While this steric congestion destabilizes the ground state (making decarboxylation thermodynamically favorable due to strain relief), it simultaneously hinders the approach of catalysts required for kinetic activation. Furthermore, the presence of the C3-Bromine atom introduces a critical chemoselectivity risk: standard high-temperature copper methods often lead to hydrodebromination (loss of Br) or Ullmann-type homocoupling.

This guide outlines three tiered protocols designed to achieve protodecarboxylation (replacement of –COOH with –H) while preserving the halogen motif essential for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Key Chemo-Physical Considerations

-

Target Product: 1-Fluoro-3-bromonaphthalene.

-

Primary Risk: C–Br bond cleavage (Debromination).

-

Secondary Risk: Polymerization of the naphthalene core at

. -

Mechanism: Metal-mediated protodecarboxylation via an aryl-metal intermediate.

Decision Matrix & Workflow

Use the following logic flow to select the appropriate protocol for your scale and equipment availability.

Figure 1: Decision matrix for selecting the optimal decarboxylation strategy based on scale and substrate value.

Method A: Silver-Catalyzed Protodecarboxylation (The "Gold Standard")

This protocol is based on the work of Larrosa and Goossen . It is the preferred method for this specific substrate because Silver (Ag) is far less likely than Copper (Cu) to undergo oxidative addition into the C–Br bond, thereby preventing side reactions.

Mechanism: The reaction proceeds via the formation of a silver carboxylate, followed by decarboxylation to form an aryl-silver species, which is then protonated by the solvent or co-acid.

Materials

| Reagent | Equiv.[1][2][3] / Conc. | Role |

| Substrate | 1.0 equiv | Starting Material |

| Ag₂CO₃ | 0.05 - 0.10 equiv | Catalyst |

| Acetic Acid (AcOH) | 0.1 - 0.5 equiv | Proton Source / Ligand |

| DMSO | 0.2 - 0.5 M | Solvent (High dielectric constant promotes zwitterionic transition state) |

Protocol Steps

-

Setup: In a dried screw-cap vial or round-bottom flask, combine the naphthalene acid derivative (1.0 equiv) and silver carbonate (

, 10 mol%). -

Solvent Addition: Add anhydrous DMSO to achieve a concentration of 0.3 M.

-

Additive: Add Acetic Acid (10-20 mol%). Note: AcOH accelerates the protonation of the aryl-silver intermediate.

-